molecular formula C18H19NO2 B15285478 5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one CAS No. 6689-91-4

5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B15285478
CAS No.: 6689-91-4
M. Wt: 281.3 g/mol
InChI Key: PHTOJBANGYSTOH-UHFFFAOYSA-N
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Description

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its utility as a chiral auxiliary in asymmetric synthesis. Its unique structure, featuring an oxazolidinone ring with isopropyl and diphenyl substituents, imparts distinct stereochemical properties that are exploited in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method starts with the reaction of (S)-phenylalaninol with benzaldehyde to form an imine intermediate. This intermediate is then cyclized using a base such as sodium hydride to yield the oxazolidinone ring.

Industrial Production Methods

Industrial production of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the substituents.

    Substitution: Nucleophilic substitution reactions can replace the isopropyl or phenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s chiral properties are exploited in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This is achieved through non-covalent interactions and steric hindrance, which guide the formation of specific enantiomers.

Comparison with Similar Compounds

Similar Compounds

    ®-4-isopropyl-5,5-diphenyloxazolidin-2-one: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.

    4-isopropyl-5,5-diphenyloxazolidin-2-one: The racemic mixture, which lacks the stereochemical specificity of the (S)-enantiomer.

    Other oxazolidinones: Compounds such as 4-methyl-5,5-diphenyloxazolidin-2-one, which have different substituents but similar core structures.

Uniqueness

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one is unique due to its specific stereochemistry, which makes it particularly effective as a chiral auxiliary. Its ability to induce high levels of enantioselectivity in synthetic reactions sets it apart from other similar compounds.

Properties

IUPAC Name

5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTOJBANGYSTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40412360
Record name 5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40412360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6689-91-4
Record name 5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40412360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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